molecular formula C17H20N4O B075195 1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one CAS No. 1159-89-3

1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one

Cat. No.: B075195
CAS No.: 1159-89-3
M. Wt: 296.37 g/mol
InChI Key: OYMBJBZLKALTEW-UHFFFAOYSA-N
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Description

1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common approach might include the condensation of a 2-aminobenzamide with a pyridine derivative under acidic or basic conditions, followed by cyclization and reduction steps.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinazolinone N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydroquinazolinones.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine or quinazolinone rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for compounds like 1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Other compounds in the quinazolinone family.

    Pyridine derivatives: Compounds with similar pyridine structures.

Uniqueness

1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one may be unique in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

1159-89-3

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one

InChI

InChI=1S/C17H20N4O/c1-20(2)11-12-21-15-9-4-3-7-13(15)17(22)19-16(21)14-8-5-6-10-18-14/h3-10,16H,11-12H2,1-2H3,(H,19,22)

InChI Key

OYMBJBZLKALTEW-UHFFFAOYSA-N

SMILES

CN(C)CCN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=N3

Canonical SMILES

CN(C)CCN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=N3

Origin of Product

United States

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